2,4,6-Trichloro-5-(methylthio)pyrimidine

説明

Chemical Identity and Nomenclature

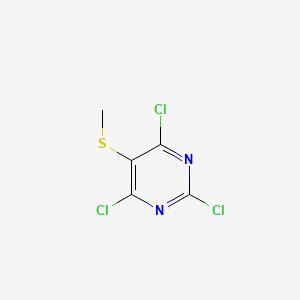

2,4,6-Trichloro-5-(methylthio)pyrimidine, bearing the Chemical Abstracts Service registry number 24795-76-4, represents a systematically named heterocyclic compound following International Union of Pure and Applied Chemistry nomenclature principles. The compound's molecular formula is established as C5H3Cl3N2S, with a precisely determined molecular weight of 229.51 grams per mole. The systematic name "Pyrimidine, 2,4,6-trichloro-5-(methylthio)-" reflects the substitution pattern on the fundamental pyrimidine ring system, where three chlorine atoms occupy positions 2, 4, and 6, while a methylthio group (-SCH3) is positioned at the 5-carbon.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CSC1=C(Cl)N=C(Cl)N=C1Cl, which precisely describes the connectivity and arrangement of atoms within the molecule. The MDL number MFCD26387495 serves as an additional unique identifier within chemical databases. Alternative nomenclature includes the designation "2,4,6-trichloro-5-(methylthio)-Pyrimidine," which maintains the same chemical meaning while presenting slight variations in capitalization and punctuation conventions found across different chemical databases.

The following table summarizes the fundamental chemical identifiers and properties of 2,4,6-Trichloro-5-(methylthio)pyrimidine:

Historical Development in Heterocyclic Chemistry

The development of 2,4,6-Trichloro-5-(methylthio)pyrimidine must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to fundamental discoveries in heterocyclic chemistry during the late nineteenth century. Pyrimidine chemistry began its systematic development in 1776 when Scheele first isolated uric acid, establishing the foundation for understanding heterocyclic nitrogen-containing compounds. The systematic study of pyrimidines commenced in earnest during 1884 with Pinner's groundbreaking work, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and subsequently proposed the name "pyrimidin" in 1885.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This historical synthesis of 2,4,6-trichloropyrimidine represents a direct chemical ancestor to 2,4,6-Trichloro-5-(methylthio)pyrimidine, as both compounds share the fundamental trichloro substitution pattern at positions 2, 4, and 6 of the pyrimidine ring. The development of efficient synthetic routes to 2,4,6-trichloropyrimidine derivatives has been extensively studied, with modern processes achieving yields of 90 to 94 percent based on barbituric acid starting material.

The historical progression from simple pyrimidine synthesis to more complex substituted derivatives like 2,4,6-Trichloro-5-(methylthio)pyrimidine reflects the evolution of synthetic organic chemistry capabilities. The introduction of methylthio substituents represents advanced synthetic methodology that emerged from the development of nucleophilic substitution reactions and organosulfur chemistry. Synthetic routes to related compounds, such as 5-bromo-2-(methylthio)pyrimidine, demonstrate the application of methyl mercaptan in nucleophilic displacement reactions, achieving yields of 75 percent under controlled conditions at 50 degrees Celsius.

Position in Pyrimidine Derivative Taxonomy

2,4,6-Trichloro-5-(methylthio)pyrimidine occupies a distinctive position within the comprehensive taxonomy of pyrimidine derivatives, representing a convergence of multiple structural modification strategies applied to the fundamental pyrimidine ring system. Pyrimidines constitute one of the three diazines, characterized as six-membered heterocyclic compounds containing two nitrogen atoms positioned at the 1 and 3 positions within the ring structure. This classification distinguishes pyrimidines from pyrazines, which contain nitrogen atoms at positions 1 and 4, and pyridazines, which feature nitrogen atoms at positions 1 and 2.

Within the broader classification of pyrimidines and pyrimidine derivatives, the compound belongs specifically to the subset of halogenated pyrimidines, distinguished by the presence of multiple chlorine substituents. The trichloro substitution pattern at positions 2, 4, and 6 places this compound within the highly reactive subset of polychlorinated pyrimidines, which serve as important synthetic intermediates due to the excellent leaving group properties of chlorine atoms in nucleophilic aromatic substitution reactions. Related compounds within this classification include 2,4,6-trichloro-5-methylpyrimidine, which shares the identical chlorine substitution pattern but features a methyl group rather than a methylthio group at position 5.

The presence of the methylthio functional group further classifies 2,4,6-Trichloro-5-(methylthio)pyrimidine within the subfamily of organosulfur heterocycles, representing compounds that incorporate sulfur atoms through covalent bonds to carbon atoms. This dual classification as both a halogenated pyrimidine and an organosulfur heterocycle provides the compound with unique chemical reactivity profiles that distinguish it from purely halogenated or purely alkylated pyrimidine derivatives.

The following classification table illustrates the taxonomic position of 2,4,6-Trichloro-5-(methylthio)pyrimidine within the hierarchy of heterocyclic compounds:

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Contains atoms other than carbon in ring structure |

| Secondary Class | Diazines | Six-membered ring with two nitrogen atoms |

| Tertiary Class | Pyrimidines | Nitrogen atoms at positions 1 and 3 |

| Quaternary Class | Substituted Pyrimidines | Contains substituent groups on ring carbons |

| Specific Subclass | Polychlorinated Pyrimidines | Multiple chlorine substituents |

| Functional Subclass | Organosulfur Pyrimidines | Contains sulfur-carbon bonds |

The compound's position within this taxonomic framework reflects its potential utility in synthetic chemistry, where polychlorinated pyrimidines serve as versatile synthetic intermediates for the construction of more complex heterocyclic systems. The combination of multiple electrophilic chlorine substituents with the nucleophilic potential of the methylthio group creates opportunities for selective chemical transformations that would be difficult to achieve with simpler pyrimidine derivatives.

特性

IUPAC Name |

2,4,6-trichloro-5-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWBEROMBZXLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481279 | |

| Record name | 2,4,6-trichloro-5-methylsulfanyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24795-76-4 | |

| Record name | 2,4,6-trichloro-5-methylsulfanyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Synthesis Outline:

| Step | Reaction Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| 1. Substitution of 5-bromo-2-chloropyrimidine | Reaction of 5-bromo-2-chloropyrimidine with sodium methyl mercaptide to introduce methylthio group | Sodium methyl mercaptide added in batches at 20-30°C, then heated to 40-50°C for 2-6 hours in dimethylformamide (DMF) | Yields 2,5-dimethylthiopyrimidine (Compound 2) with high conversion |

| 2. Hydrolysis to 2-hydroxy-5-methylthiopyrimidine | Reflux of Compound 2 in aqueous hydrochloric acid (5-7 M) at 80-100°C for 10-36 hours | Aqueous HCl (5-7 mol/L), reflux, 10-36 hours | Quantitative yield (100%) of 2-hydroxy-5-methylthiopyrimidine (Compound 3) |

| 3. Chlorination to 2-chloro-5-methylthiopyrimidine | Reaction of Compound 3 with phosphorus oxychloride (POCl3) in presence of N,N-dimethylaniline under nitrogen atmosphere | POCl3 (10-12 molar equiv), N,N-dimethylaniline (1-3 molar equiv), 25°C addition, then heated to 80-100°C for 10-36 hours | 80% yield of 2-chloro-5-methylthiopyrimidine (final compound) |

- The addition of sodium methyl mercaptide is controlled in portions to optimize substitution efficiency.

- Hydrolysis under acidic conditions converts the methylthio-dimethylpyrimidine intermediate to a hydroxy derivative, which is then chlorinated.

- The chlorination step uses excess POCl3 and an organic base (N,N-dimethylaniline) to facilitate substitution of the hydroxy group by chlorine.

- The reaction is conducted under nitrogen to prevent oxidation and moisture interference.

- Workup includes distillation of excess POCl3, aqueous quenching, organic extraction, washing, drying, and recrystallization to purify the product.

Adaptation to 2,4,6-Trichloro-5-(methylthio)pyrimidine

While the above method is for 2-chloro-5-(methylthio)pyrimidine, the preparation of the fully trichlorinated derivative (2,4,6-trichloro-) requires additional chlorination steps at the 4- and 6-positions of the pyrimidine ring.

- Starting from a pyrimidine precursor already chlorinated at positions 2,4,6, followed by methylthio substitution at position 5.

- Alternatively, sequential chlorination of 2-chloro-5-(methylthio)pyrimidine using strong chlorinating agents such as phosphorus oxychloride or sulfuryl chloride under controlled conditions.

Due to the lack of direct detailed procedures for 2,4,6-trichloro-5-(methylthio)pyrimidine in the available sources, the method for 2-chloro-5-(methylthio)pyrimidine serves as a foundation, with further chlorination steps requiring optimization.

Data Table Summarizing Reaction Conditions and Yields

| Step | Compound | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-2-chloropyrimidine → 2,5-dimethylthiopyrimidine | Sodium methyl mercaptide, DMF | 20-50 (start at 20-30, then 40-50) | 2-6 | High (not specified) | Batch addition of mercaptide |

| 2 | 2,5-dimethylthiopyrimidine → 2-hydroxy-5-methylthiopyrimidine | HCl aqueous (5-7 M) | 80-100 | 10-36 | 100 | Reflux and azeotropic drying |

| 3 | 2-hydroxy-5-methylthiopyrimidine → 2-chloro-5-methylthiopyrimidine | POCl3, N,N-dimethylaniline | 25 (addition), then 80-100 | 10-36 | 80 | N2 atmosphere, distillation and extraction |

Research Findings and Technical Notes

- The method achieves a high overall yield (~89% reported for the 2-chloro-5-methylthio derivative) and is suitable for kilogram-scale production.

- The use of N,N-dimethylaniline as a base in the chlorination step improves reaction control and yield.

- The process avoids column chromatography, simplifying industrial scale-up.

- Reaction monitoring by TLC and LCMS ensures complete conversion at each step.

- The final product purity is enhanced by recrystallization from mixed solvents (ethyl acetate and petroleum ether).

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at the 2-, 4-, and 6-positions are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the pyrimidine ring and adjacent substituents.

Reactivity with Amines and Hydrazines

The compound participates in stepwise substitutions with nitrogen nucleophiles:

Example Reaction:

Reaction with methylhydrazine proceeds via displacement of the 4- and 6-chlorines, yielding 4,6-di(1-methylhydrazino)-2-chloro-5-(methylthio)pyrimidine . Further substitution at C2 requires harsher conditions (e.g., elevated temperatures or acid catalysis) .

| Nucleophile | Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| Methylhydrazine | EtOH, 20°C | 4,6-di(1-methylhydrazino)-2-chloro | 72% |

| Piperidine | DABCO, MeCN, 80°C | 2-piperazinyl-4,6-dichloro | 52% |

Chlorination and Stability

Attempts to further chlorinate the 5-methylthio-substituted pyrimidine face challenges:

-

Failure of C5 Chlorination :

Reactions with PCl5 or NCS under standard conditions do not introduce additional chlorine at C5, likely due to steric and electronic deactivation by the methylthio group . -

Thermal Stability :

The compound decomposes above 140°C, forming aminomercaptopyrimidine derivatives as byproducts .

Comparative Reactivity

The methylthio group significantly alters reactivity compared to analogous pyrimidines:

| Compound | C4/C6 Reactivity | C2 Reactivity | C5 Modifiability |

|---|---|---|---|

| 2,4,6-Trichloro-5-(methylthio)pyrimidine | High | Moderate | Low |

| 2,4,6-Trichloropyrimidine | High | High | Moderate |

科学的研究の応用

Chemical Synthesis and Intermediate

1. Organic Synthesis

- 2,4,6-Trichloro-5-(methylthio)pyrimidine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to participate in nucleophilic substitution reactions .

2. Production of Specialty Chemicals

- The compound is also employed in the synthesis of specialty chemicals, where its chlorinated structure can enhance the properties of the final products. This includes applications in creating reactive dyes and other industrial chemicals .

Biological Applications

1. Antimicrobial and Anticancer Activities

- Research indicates that 2,4,6-trichloro-5-(methylthio)pyrimidine exhibits significant biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various pathogens by inhibiting specific enzymes involved in nucleotide synthesis .

- Additionally, studies have suggested potential anticancer properties, making it a candidate for further investigation in cancer therapeutics .

2. Herbicide and Fungicide

- In agricultural applications, this compound is recognized for its effectiveness as a herbicide and fungicide. Its structural features allow it to inhibit the growth of weeds and pathogens, contributing to crop protection strategies .

Medicinal Chemistry

1. Therapeutic Development

- The compound is being explored as a building block for novel therapeutic agents targeting various diseases. Its ability to influence enzyme activity positions it as a promising candidate in drug development pipelines .

2. Potential for Novel Drug Formulations

- 2,4,6-Trichloro-5-(methylthio)pyrimidine has been studied for its potential use in formulations aimed at treating conditions such as hypertension and diabetes due to its vasodilatory effects observed in related compounds .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated inhibition of key enzymes in bacterial growth | Potential use in developing new antibiotics |

| Research on Herbicidal Properties | Effective against specific weeds and pathogens | Application in sustainable agriculture practices |

| Investigation of Therapeutic Effects | Showed promise as a vasodilator | Possible development into cardiovascular drugs |

作用機序

The mechanism of action of 2,4,6-Trichloro-5-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form substituted pyrimidine derivatives . The pathways involved in its biological activity are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms, leading to their inhibition or death .

類似化合物との比較

Table 1: Key Properties of 2,4,6-Trichloro-5-(methylthio)pyrimidine and Analogues

Research Findings

Challenges in Deprotection

- Benzyl Ether Removal : Hydrogenation or acidic deprotection of benzyl ethers in intermediates like 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile often leads to side reactions, necessitating optimized conditions (e.g., TFA/BBr₃) to achieve 30% yield of the final trichlorinated product .

Crystallographic Insights

- Structural Stability : Pyrimidines with methylthio groups exhibit short intermolecular interactions (e.g., Cl···N distances of ~3.09 Å), stabilizing crystal lattices and influencing material properties .

生物活性

2,4,6-Trichloro-5-(methylthio)pyrimidine is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5Cl3N2S

- Molecular Weight : 210.48 g/mol

- Structural Features : The presence of three chlorine atoms and a methylthio group contributes to its reactivity and biological interactions.

The biological activity of 2,4,6-trichloro-5-(methylthio)pyrimidine primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : This compound inhibits enzymes involved in nucleotide synthesis, which can affect cellular proliferation and metabolism.

- Cell Signaling Modulation : It influences key signaling pathways, particularly those related to cell growth and apoptosis. Studies indicate that it may interact with the PI3K/AKT pathway, leading to altered cell metabolism and survival.

- Electrophilic Activity : As an electrophile, it participates in nucleophilic substitution reactions, forming various substituted pyrimidine derivatives that may exhibit enhanced biological activities.

Anticancer Properties

Research has shown that 2,4,6-trichloro-5-(methylthio)pyrimidine exhibits promising anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's IC50 values suggest potent activity compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : It has shown activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of various pyrimidine derivatives including 2,4,6-trichloro-5-(methylthio)pyrimidine on human cancer cell lines. Results indicated significant cytotoxicity correlating with structural modifications of the pyrimidine ring .

- Antimicrobial Efficacy : Another study focused on the antibacterial activity of this compound against multi-drug resistant strains. The findings suggested that it could serve as a lead compound for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of 2,4,6-trichloro-5-(methylthio)pyrimidine is crucial for its therapeutic applications:

- Absorption and Distribution : Preliminary data indicate high gastrointestinal absorption and distribution in tissues.

- Metabolism : The compound is metabolized via cytochrome P450 enzymes, particularly CYP1A2, which may influence its efficacy and toxicity profiles.

Q & A

Q. What are the key steps in synthesizing 2,4,6-Trichloro-5-(methylthio)pyrimidine, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of pyrimidine precursors. For example:

- Step 1 : Benzyloxylation of 4,6-dichloro-2-(methylthio)pyrimidine using m-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0°C yields sulfone intermediates (94% yield) .

- Step 2 : Cyanide substitution via KCN in acetonitrile (MeCN) replaces the sulfone group, producing nitrile derivatives (87% yield) .

- Step 3 : Chlorination at the C5 position using N-chlorosuccinimide (NCS) in acetic acid achieves regioselectivity (30–95% yield depending on conditions) .

Q. Characterization methods :

- IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- NMR analysis (¹H, ¹³C, ¹⁹F) identifies substitution patterns and purity. For example, ¹⁹F NMR (376 MHz) can monitor trifluoromethylation efficiency (55% yield in related pyrimidines) .

- Mass spectrometry (exact mass: 227.9527) verifies molecular identity .

Q. What are the common applications of this compound in pharmaceutical research?

2,4,6-Trichloro-5-(methylthio)pyrimidine serves as a versatile precursor for:

- Anticancer agents : Derivatives like 5-[(2,4-dichloro)diphenylmethyl]uracil show inhibitory activity against tumor cell lines .

- Antimicrobials : Structural analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) are explored for enzyme inhibition .

- PI3K inhibitors : Isomeric trichloropyrimidine-carbonitriles are used in kinase-targeted therapies .

Advanced Research Questions

Q. How can researchers resolve contradictions in chlorination efficiency across studies?

Discrepancies in yields (e.g., 30% vs. 95% chlorination) arise from reaction conditions:

- Solvent effects : Ethanol at 118°C promotes high-yield chlorination (95%), while acetic acid may lead to side reactions .

- Reagent choice : NCS in polar solvents (e.g., DCM/MeCN) improves regioselectivity compared to POCl₃/PCl₅ mixtures, which risk over-chlorination .

- Monitoring : ¹⁹F NMR or LC-MS can track reaction progress and identify byproducts .

Q. Recommended protocol :

Optimize solvent polarity and temperature.

Use substoichiometric NCS (1.2–1.5 eq.) to minimize overhalogenation.

Validate purity via HPLC before proceeding to downstream reactions.

Q. What strategies mitigate challenges in debenzylation during pyrimidine synthesis?

Failed debenzylation (e.g., via H₂/Pd/C or HCO₂NH₄) often results from steric hindrance or side reactions. Alternatives include:

- Acid-mediated cleavage : Refluxing in trifluoroacetic acid (TFA) or BBr₃/DCM at -5°C removes benzyl groups but risks decomposition .

- Redox-neutral routes : Direct chlorination of benzyl-protected intermediates (e.g., 4,6-dibenzyloxy-5-chloropyrimidine) avoids debenzylation entirely, improving yields (86% in benzyloxylation steps) .

Q. Data comparison :

| Method | Yield | Purity | Reference |

|---|---|---|---|

| H₂/Pd/C (MeOH/THF) | 0% | Complex | |

| TFA reflux | 19% | Low | |

| Direct chlorination | 86% | High |

Q. How can structural analogs be designed to enhance biological activity?

- Bioisosteric replacement : Substitute Cl with CF₃O or methylthio groups to modulate lipophilicity and target binding .

- Scaffold hopping : Fuse pyrimidine cores with indole or thieno rings (e.g., 2-chlorothieno[3,2-d]pyrimidine) to explore new pharmacophores .

- SAR studies : Test substituents at C2 and C5 positions for cytotoxicity (e.g., 5-bromo-2-(methylthio)pyrimidine derivatives show enhanced antimicrobial activity) .

Q. What analytical techniques resolve spectral ambiguities in pyrimidine derivatives?

- Multi-nuclear NMR : ¹³C DEPT-135 distinguishes CH₃ (e.g., methylthio groups) from quaternary carbons .

- HSQC/HMBC : Correlates ¹H-¹³C couplings to confirm substitution patterns in crowded spectra .

- High-resolution MS : Differentiates isomers (e.g., 2,4,6-trichloro vs. 2,4,5-trichloro derivatives) with sub-ppm mass accuracy .

Q. How do steric and electronic factors influence nucleophilic substitution in pyrimidines?

Q. Case study :

Q. What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。